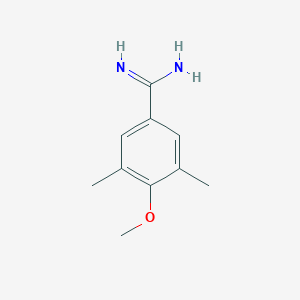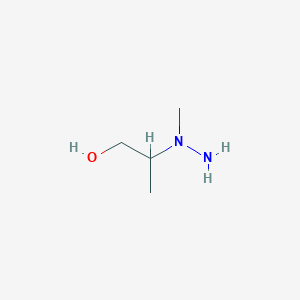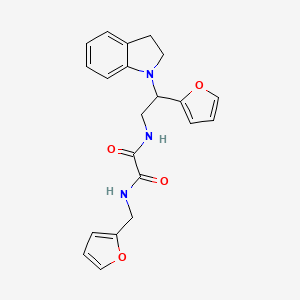
2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is also known as Midodrine hydrochloride . It is a vasopressor/antihypotensive . The molecular weight of midodrine hydrochloride is 290.7 .
Synthesis Analysis
The synthesis of this compound involves several steps . It starts from 1-(2,5-dimethoxyphenyl)-2-bromoethanone, which is reacted with hexamine in the presence of a solvent system comprising Tetrahydrofuran and water . The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system . This product is then reduced selectively first with sodium borohydride and subsequently with stannous chloride . The product is converted in situ to the corresponding hydrochloride salt immediately after reduction .Molecular Structure Analysis
The molecular formula of this compound is C12H19ClN2O4 . It is a white crystalline solid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The key reactions include the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine, acylation with haloacetylchloride and sodium acetate, and reduction with sodium borohydride and stannous chloride .Physical and Chemical Properties Analysis
The compound is a white crystalline solid . It has a melting point of 192-193 °C and a density of 1.371 g/cm3 . It is insoluble in ethanol, but soluble in DMSO and water .Applications De Recherche Scientifique
Biological Activity and Pharmacological Potential
Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been identified as potential pharmacologically active compounds, exhibiting cytostatic, antitubercular, and anti-inflammatory activities. These derivatives are acyclic precursors to compounds derived from 5,6,7,8-tetrahydro-3H-benzoteopheno[2,3-d]pyrimidine-4-one. The synthesis optimization and analysis of these substances are crucial for medical chemistry and pharmaceutical science, aiming to develop new therapeutic agents with specified pharmacological properties. The research demonstrates the compound's potential in drug design and the importance of its structural analysis for identifying promising pharmaceutical candidates (Chiriapkin, Kodonidi, & Larsky, 2021).
Synthesis and Characterization
The synthesis process of azomethine derivatives involves the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, followed by analysis through high-performance liquid chromatography (HPLC) to determine purity and structure. This methodological approach allows for the optimization of synthesis conditions and the development of a reliable analytical method, which is essential for further pharmacological evaluation and the identification of leading compounds for drug development. The research indicates the importance of synthetic and analytical methodologies in the discovery of new drugs with potential therapeutic applications (Chiriapkin, Kodonidi, & Larsky, 2021).
Mécanisme D'action
Target of Action
The primary target of this compound is the alpha-1 adrenergic receptor . These receptors are primarily found in the arteriolar and venous vasculature . They play a crucial role in mediating smooth muscle contraction and have other important functions as well .
Mode of Action
The compound is a prodrug of the alpha-1 adrenergic receptor agonist . It forms an active metabolite, desglymidodrine, which exerts its actions through activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . This interaction leads to an increased vascular tone and elevation of blood pressure .
Biochemical Pathways
The activation of the alpha-1 adrenergic receptors triggers a cascade of biochemical reactions that lead to the contraction of smooth muscle cells in the blood vessels . This results in vasoconstriction, which increases vascular resistance and elevates blood pressure .
Pharmacokinetics
It is known that the compound is a prodrug, which means it is metabolized in the body to form its active metabolite, desglymidodrine .
Result of Action
The activation of the alpha-1 adrenergic receptors by the compound’s active metabolite results in an increase in vascular tone and a rise in blood pressure . This can be beneficial in treating conditions such as orthostatic hypotension .
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-10-7-8-13(22-2)12(9-10)19-17(20)15-11-5-3-4-6-14(11)23-16(15)18/h7-9H,3-6,18H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKARWWYQYRSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779563.png)










![Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2779583.png)

